molecular formula C10H11Cl2NS B15263829 3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine

3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine

Cat. No.: B15263829
M. Wt: 248.17 g/mol
InChI Key: PNFKZJUICRCPIJ-UHFFFAOYSA-N
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Description

3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-dichlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine typically involves the reaction of 2,6-dichlorobenzenethiol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Various reduced forms depending on the specific conditions.

    Substitution: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dichloro-phenylsulfanyl)-piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2,6-Dichlorophenol: Lacks the pyrrolidine ring but shares the dichlorophenyl group.

Uniqueness

3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine is unique due to the combination of the pyrrolidine ring and the dichlorophenylsulfanyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H11Cl2NS

Molecular Weight

248.17 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)sulfanylpyrrolidine

InChI

InChI=1S/C10H11Cl2NS/c11-8-2-1-3-9(12)10(8)14-7-4-5-13-6-7/h1-3,7,13H,4-6H2

InChI Key

PNFKZJUICRCPIJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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